molecular formula C5H8F3NO B2545191 3,3,3-trifluoro-N,N-dimethylpropanamide CAS No. 137131-14-7

3,3,3-trifluoro-N,N-dimethylpropanamide

Cat. No.: B2545191
CAS No.: 137131-14-7
M. Wt: 155.12
InChI Key: OWFVFBOEBWJIIA-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N,N-dimethylpropanamide: is an organic compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the propanamide chain, along with two methyl groups attached to the nitrogen atom

Safety and Hazards

This compound is classified under the GHS07 hazard class . It has hazard statements H335, H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N,N-dimethylpropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-trifluoro-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 3,3,3-trifluoropropanoic acid and N,N-dimethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N,N-dimethylpropanamide is primarily related to its ability to interact with various molecular targets through its amide and fluorine groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets . The amide group can also engage in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 3,3,3-trifluoropropanoic acid
  • N,N-dimethylpropanamide
  • 3,3,3-trifluoro-N-methylpropanamide

Comparison: 3,3,3-trifluoro-N,N-dimethylpropanamide is unique due to the presence of both trifluoromethyl and dimethylamino groups, which impart distinct chemical and physical properties. Compared to 3,3,3-trifluoropropanoic acid, the amide derivative exhibits enhanced stability and different reactivity patterns. Similarly, the presence of the trifluoromethyl group distinguishes it from N,N-dimethylpropanamide, providing unique opportunities for applications in various fields .

Properties

IUPAC Name

3,3,3-trifluoro-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c1-9(2)4(10)3-5(6,7)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFVFBOEBWJIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137131-14-7
Record name 3,3,3-trifluoro-N,N-dimethylpropanamide
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